![molecular formula C13H16Cl2N2O B6284478 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride CAS No. 1049752-62-6](/img/no-structure.png)

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride” is a chemical compound used in scientific research . Its unique structure allows for various applications, including drug discovery and organic synthesis.

Molecular Structure Analysis

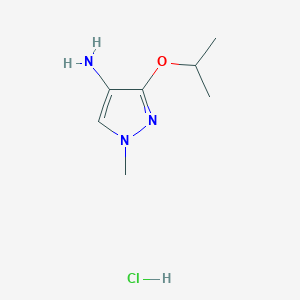

The molecular formula of “this compound” is C13H14N2O . The InChI code is 1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 .科学的研究の応用

Chemistry and Properties of Pyridine Derivatives

- A comprehensive review of the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals the preparation procedures, properties, and complex compounds of these ligands. This includes their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological Activities of Pyridine Derivatives

- Pyridine and its derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These derivatives also possess a high affinity for various ions and neutral species, making them effective chemosensors for different species detection (Abu-Taweel et al., 2022).

Synthesis and Drug Development Applications

- The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) highlights the importance of pyranopyrimidine core as a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthetic pathways employed for developing substituted derivatives are discussed, focusing on the application of hybrid catalysts (Parmar, Vala, & Patel, 2023).

作用機序

Target of Action

The primary target of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.

Mode of Action

This compound acts as an inhibitor of collagen prolyl-4-hydroxylase . By binding to this enzyme, it prevents the normal enzymatic activity, thereby affecting the formation and stability of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the formation of stable collagen structures, which are essential for the structural integrity of various tissues in the body.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound leads to a decrease in the formation of stable collagen . This could potentially affect the structural integrity of tissues that rely on collagen for their structure and function.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride involves the reaction of 2-bromoethyl pyridine with aniline followed by the reaction of the resulting product with ethoxyamine. The final product is obtained by the reaction of the intermediate with hydrochloric acid.", "Starting Materials": [ "2-bromoethyl pyridine", "aniline", "ethoxyamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-bromoethyl pyridine with aniline in the presence of a base such as potassium carbonate to form 2-(pyridin-2-yl)ethyl aniline.", "Step 2: Reaction of 2-(pyridin-2-yl)ethyl aniline with ethoxyamine in the presence of a catalyst such as palladium on carbon to form 4-[2-(pyridin-2-yl)ethoxy]aniline.", "Step 3: Reaction of 4-[2-(pyridin-2-yl)ethoxy]aniline with hydrochloric acid to form the dihydrochloride salt of the final product, 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride." ] } | |

CAS番号 |

1049752-62-6 |

分子式 |

C13H16Cl2N2O |

分子量 |

287.2 |

純度 |

90 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。